molecular formula C6H7BrF2N2O B3020661 [4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol CAS No. 2101201-06-1

[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol

Cat. No.: B3020661
CAS No.: 2101201-06-1
M. Wt: 241.036
InChI Key: CISWKWTXWAALBC-UHFFFAOYSA-N
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Description

[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol is a chemical compound with the molecular formula C6H6BrF2N2O It is characterized by the presence of a bromine atom, a difluoroethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol typically involves the reaction of 4-bromo-1H-pyrazole with 2,2-difluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated compounds.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of [4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol: Similar in structure but with a different position of the hydroxyl group.

    [4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol: Another structural isomer with the hydroxyl group at a different position.

Uniqueness

[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

[4-bromo-2-(2,2-difluoroethyl)pyrazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrF2N2O/c7-4-1-10-11(2-6(8)9)5(4)3-12/h1,6,12H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISWKWTXWAALBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1Br)CO)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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